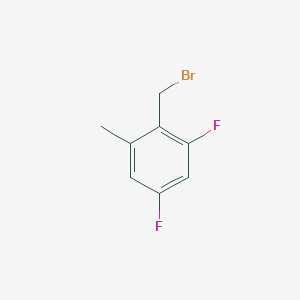
2,4-Difluoro-6-methylbenzyl bromide
説明
2,4-Difluoro-6-methylbenzyl bromide is an organic compound with the molecular formula C8H7BrF2. It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 6 position. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Difluoro-6-methylbenzyl bromide can be synthesized through the bromination of 2,4-difluoro-6-methyltoluene. The reaction typically involves the use of bromine or hydrogen bromide in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as column chromatography can help in the purification of the final product .
生物活性
2,4-Difluoro-6-methylbenzyl bromide is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H7BrF2
- CAS Number : 1803735-07-0
The presence of difluoromethyl and methyl substituents on the benzyl ring enhances the compound's reactivity and biological potential compared to other similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in disease pathways. For example, it may inhibit enzymes linked to cancer progression and microbial infections by forming covalent bonds with nucleophilic sites.
- Cellular Uptake : Its chemical structure facilitates cellular uptake through passive diffusion or specific transport mechanisms, increasing its bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. This compound may disrupt microbial cell walls or interfere with metabolic pathways essential for pathogen survival. This property makes it a candidate for developing new antimicrobial agents.
Anticancer Properties
Studies have shown that halogenated aromatic compounds can possess cytotoxic effects against various cancer cell lines. The efficacy of this compound against cancer cells may be influenced by its structural characteristics, such as the position of fluorine and methyl groups on the aromatic ring. Preliminary data suggest that modifications at these positions can significantly alter the compound's anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key substituent positions and their effects on activity:
| Substituent Position | Effect on Activity | Example |
|---|---|---|
| 2-position | Essential for enzyme binding | Fluorine enhances interaction |
| 4-position | Influences lipophilicity | Methyl group increases potency |
| 6-position | Modulates cytotoxicity | Bromine enhances reactivity |
Modifications in these positions can lead to significant variations in efficacy against targeted diseases.
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing a dose-dependent response with IC50 values indicating significant potency compared to non-halogenated analogs.
- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited strong antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics.
特性
IUPAC Name |
2-(bromomethyl)-1,5-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-6(10)3-8(11)7(5)4-9/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANHCRTYFDLKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CBr)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















